1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2/c1-12-17(16-4-3-11-25-16)13(2)23(22-12)10-9-20-18(24)21-15-7-5-14(19)6-8-15/h3-8,11H,9-10H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBIRKJBROMRAJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2=CC=C(C=C2)F)C)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.
Introduction of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate furan derivatives.
Attachment of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with a nucleophile.
Formation of the urea linkage: The final step involves the reaction of the intermediate with an isocyanate or a carbodiimide to form the urea linkage.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: Furanones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Structural Analogues with Urea Linkages
The compound shares a urea backbone with several derivatives reported in the literature. Key comparisons include:
Pyrazoline-Thiazole Derivatives
Compounds such as 2-[5-(4-Fluorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole () share the pyrazole core but incorporate thiazole and additional aromatic rings. These analogs are crystallographically characterized (triclinic, P̄1 symmetry) and exhibit planar molecular conformations, which may influence packing efficiency and solubility .
Research Findings and Implications
- Synthetic Feasibility: High yields (≥85%) for urea-thiazole-piperazine analogs () suggest robust synthetic protocols applicable to the target compound.
- Crystallographic Insights: Isostructural pyrazole-thiazole derivatives () highlight the role of planar conformations in crystal packing, which could guide formulation strategies for the target compound.
- SAR Trends: Substituents on the phenyl ring (e.g., halogens, methoxy) modulate molecular weight and polarity, impacting drug-likeness parameters such as logP and solubility .
Biological Activity
The compound 1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea is a synthetic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a fluorophenyl group and a furan moiety, which are known to enhance biological activity due to their ability to interact with various biological targets.
Research indicates that compounds containing pyrazole and furan moieties exhibit diverse biological activities due to their ability to modulate multiple signaling pathways. The biological mechanisms attributed to this compound likely involve:
- Inhibition of Kinases : Similar pyrazole derivatives have shown inhibition of kinases such as Aurora-A, which plays a crucial role in cell cycle regulation and tumor growth.
- Induction of Apoptosis : Studies suggest that this compound may trigger apoptotic pathways in cancer cells, leading to reduced cell viability.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer types:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung) | 0.39 | |
| HCT116 (Colorectal) | 0.67 | |
| MCF7 (Breast) | 0.46 | |
| NCI-H460 (Lung) | 0.30 |
These values indicate significant potency against these cell lines, suggesting that the compound may be effective in treating various cancers.
Anti-inflammatory Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may also possess anti-inflammatory effects. The presence of the furan ring is particularly noted for its ability to modulate inflammatory responses.
Case Studies
-
Case Study: A549 Cell Line
In a study assessing the effects on A549 lung cancer cells, this compound exhibited a significant reduction in cell viability at concentrations as low as 0.39 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase. -
Case Study: MCF7 Cell Line
Another investigation focused on MCF7 breast cancer cells revealed that treatment with this compound led to an IC50 value of 0.46 µM. The study indicated that the compound might inhibit estrogen receptor signaling pathways, which are crucial in breast cancer progression.
Q & A
Basic Research Questions
What synthetic methodologies are commonly employed for preparing 1-(4-fluorophenyl)-3-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)urea?
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core. For example:
Pyrazole ring formation : Cyclocondensation of hydrazine derivatives with diketones (e.g., acetylacetone) under acidic conditions .
Functionalization : Introduction of the furan-2-yl group via nucleophilic substitution or cross-coupling reactions.
Urea linkage : Reaction of a primary amine (e.g., 2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine) with 4-fluorophenyl isocyanate.
Key optimization parameters include temperature control (60–80°C for urea formation) and solvent selection (e.g., DMF or THF) to minimize side products .
How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Spectroscopy :
- 1H/13C NMR : Assigns proton environments (e.g., furan protons at δ 6.2–7.4 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
- IR : Identifies urea C=O stretching (~1640–1680 cm⁻¹) and N-H bending (~1540 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z ~428) .
- HPLC : Validates purity (>95% for biological assays) .
What are the primary biological targets or activities associated with this compound?
Urea derivatives with pyrazole and furan moieties are often explored for kinase inhibition or GPCR modulation. For example:
- Anticancer activity : Similar compounds show IC50 values <10 µM against breast cancer cell lines (MCF-7) via apoptosis induction .
- Anti-inflammatory effects : Inhibition of COX-2 or TNF-α in preclinical models .
Mechanistic studies typically involve enzyme inhibition assays and Western blotting for pathway analysis .
Advanced Research Questions
How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?
- Single-crystal X-ray diffraction : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths (e.g., C=O at 1.23 Å) and dihedral angles (e.g., pyrazole-furan torsion angle ~15°) .
- Data interpretation : Use Olex2 or Mercury for 3D visualization. Contradictions in packing motifs (e.g., π-π stacking vs. H-bonding) may arise from solvent effects, requiring Hirshfeld surface analysis .
What strategies address low yields or byproducts in the urea-forming step?
- Optimization :
- Catalysis : Use DMAP or triethylamine to accelerate isocyanate-amine coupling .
- Temperature gradient : Slow addition at 0°C reduces exothermic side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the urea product from bis-urea byproducts .
- Troubleshooting : LC-MS monitors reaction progress; TLC (Rf ~0.3 in 7:3 hexane/EtOAc) identifies intermediates .
How do substituent variations (e.g., furan vs. thiophene) impact biological activity?
- SAR Studies :
- Furan substitution : Enhances metabolic stability compared to thiophene but may reduce solubility .
- Fluorophenyl position : Para-fluorine improves target binding affinity (ΔG ~-8.2 kcal/mol) versus meta-substituted analogs .
- Case Study : Replacing furan with thiophene in analogs decreases IC50 by 40% in kinase assays, suggesting electronic effects dominate .
What computational methods validate the compound’s interaction with biological targets?
- Docking (AutoDock Vina) : Predicts binding to kinase ATP pockets (e.g., CDK2, GlideScore <-7.0) .
- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes (RMSD <2.0 Å over 100 ns) .
- QM/MM : Calculates charge transfer in urea H-bonding networks (e.g., ΔE ~-25 kcal/mol) .
How are stability and degradation profiles assessed under physiological conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis : HPLC tracks urea bond cleavage (t1/2 ~12 hr at pH 2) .
- Oxidative stress (H2O2) : LC-MS identifies furan ring oxidation products (e.g., diketone derivatives) .
- Plasma stability : Incubation in rat plasma (37°C, 24 hr) shows >80% compound remaining .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
